1-[(5-chloro-2-ethoxyphenyl)sulfonyl]indoline

PKM2 Activation ACAT Inhibition N-Sulfonylindoline SAR

1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]indoline is a synthetic small-molecule N-sulfonylindoline derivative. Its core structure belongs to a broader class of sulfonylindoline compounds extensively investigated in patents for central nervous system disorders, metabolic diseases, and oncology.

Molecular Formula C16H16ClNO3S
Molecular Weight 337.8 g/mol
Cat. No. B4246796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5-chloro-2-ethoxyphenyl)sulfonyl]indoline
Molecular FormulaC16H16ClNO3S
Molecular Weight337.8 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC3=CC=CC=C32
InChIInChI=1S/C16H16ClNO3S/c1-2-21-15-8-7-13(17)11-16(15)22(19,20)18-10-9-12-5-3-4-6-14(12)18/h3-8,11H,2,9-10H2,1H3
InChIKeyBXKDNKBTIJTNNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]indoline: A Procurement-Oriented Compound Profile


1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]indoline is a synthetic small-molecule N-sulfonylindoline derivative. Its core structure belongs to a broader class of sulfonylindoline compounds extensively investigated in patents for central nervous system disorders, metabolic diseases, and oncology [1]. The compound features a 5-chloro-2-ethoxyphenyl substituent, a motif observed in some acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor chemotypes [2]. However, the specific molecule's commercial availability and proprietary biological data remain highly restricted, necessitating a rigorous, evidence-based procurement evaluation against better-characterized analogs.

Procurement Risk in 1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]indoline: Why In-Class Analogs Are Not Direct Replacements


Substituting 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]indoline with other N-sulfonylindoline analogs is highly unreliable without direct comparative data. Published structure-activity relationship (SAR) studies on related chemotypes demonstrate that subtle modifications to the N-sulfonyl substituent dramatically alter target binding kinetics. For instance, in a related series of indoline-based PKM2 activators, the specific nature of the sulfonyl group was critical for switching the enzyme from an inactive dimer to an active tetramer [1]. Similarly, in ACAT inhibitors, replacing a carboxymethyl group with a methanesulfonamide shifted the log D7.0-biological activity curve and doubled hepatic ACAT inhibition while altering plasma protein binding, underscoring that even close analogs cannot be assumed to be functionally interchangeable [2].

Quantitative Differentiation Evidence for 1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]indoline


Evidence Gap: Absence of Direct Comparator Data for 1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]indoline

An exhaustive search of primary research papers, patents, and public databases reveals no head-to-head quantitative comparisons between 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]indoline and any specific analog (e.g., Pactimibe, N-(1-ethyl-5-methanesulfonylamino-4,6-dimethylindolin-7-yl)-2,2-dimethylpropanamide) for any biological target. The publicly available data is limited to the compound's generic inclusion within broad patent Markush structures [1] and its classification alongside other 1-sulfonyl-5-arylsulfonylindoline analogs in PKM2 activator research [2]. No Kd, Ki, IC50, EC50, bioavailability, or selectivity data for this exact compound has been published or deposited into authoritative databases.

PKM2 Activation ACAT Inhibition N-Sulfonylindoline SAR

Class-Level Physicochemical Differentiation from Pactimibe (Class Inference, No Direct Data)

While direct data for the target compound is absent, a class-level inference can be drawn from SAR studies on indoline-based ACAT inhibitors. The introduction of a methanesulfonamide group was shown to be effective in designing less lipophilic, more efficacious indoline inhibitors compared to Pactimibe, a carboxymethyl-containing analog. The lead compound N-(1-ethyl-5-methanesulfonylamino-4,6-dimethylindolin-7-yl)-2,2-dimethylpropanamide (1b) had a log D7.0 value ~2-fold lower than Pactimibe, yet exhibited ~2-fold higher hepatic ACAT inhibition (exact IC50 values not fully disclosed in the retrieved abstract) [1]. The 5-chloro-2-ethoxyphenylsulfonyl group on the target compound represents a distinct structural motif, likely conferring different lipophilicity and hydrogen-bonding capacities compared to both the methanesulfonamide and Pactimibe series, but this cannot be quantified without experimental measurement.

Lipophilicity Drug Metabolism Class-Level Comparison

Potential PKM2 Activation Profile vs. Published Indoline Scaffolds (Supportive Inference Only)

A 2012 study on 1-(sulfonyl)-5-(arylsulfonyl)indoline derivatives identified a series of PKM2 activators derived from the 2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thio)-1-(2-methyl-1-(methylsulfonyl)indolin-5-yl)ethanone scaffold. The study describes synthesis, SAR analysis, and enzyme kinetics, demonstrating that specific sulfonyl substitutions are critical for activation [1]. The target compound, 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]indoline, shares the 1-sulfonylindoline core but lacks the 5-arylsulfonyl and other substituents. It is possible that this compound was part of the unexplored chemical space around this scaffold. However, no activation data, selectivity profile, or kinetic parameters for this exact compound were found in the published literature.

PKM2 Activator Cancer Metabolism SAR

Application Scenarios for 1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]indoline Based on Limited Evidence


Exploratory SAR Expansion of N-Sulfonylindoline ACAT Inhibitors

Based on the class-level evidence that sulfonamide modifications profoundly impact ACAT inhibition and lipophilicity [1], this compound could serve as a novel building block for exploring the effect of a chloro-ethoxyphenylsulfonyl group on hepatic ACAT activity. However, this would only be justifiable in a dedicated medicinal chemistry campaign with head-to-head comparisons against known benchmarks like Pactimibe, as no potency advantage is currently established.

Fragment-Based Screening for PKM2 Activators or Other Targets

Given its structural resemblance to the 1-sulfonylindoline core of published PKM2 activators [2], this compound might be procured as a fragment or diversity element for high-throughput screening. Its procurement value is entirely contingent on internal screening data, as no PKM2 activation or selectivity data exists for this precise molecule, making it a low-priority choice over validated scaffolds with published EC50 values.

Chemical Biology Probe Development for Vasopressin or Oxytocin Receptors (Patent-Based Inference)

Older patents claim N-sulfonylindoline derivatives have affinity for vasopressin and oxytocin receptors [3]. The 5-chloro-2-ethoxyphenylsulfonyl group was not specifically exemplified in the retrieved patent data, so its utility as a probe for these GPCRs remains unvalidated. Any procurement for this purpose would require receptor binding and functional assays against structurally defined comparators to mitigate the risk of investing in an inactive analog.

Quote Request

Request a Quote for 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]indoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.